ICMA

Catalog No.
S1776950
CAS No.
186682-36-0
M.F
C69H8
M. Wt
836.823
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ICMA

CAS Number

186682-36-0

Product Name

ICMA

Molecular Formula

C69H8

Molecular Weight

836.823

InChI

InChI=1S/C69H8/c1-2-4-7-6(3-1)8-5-9(7)69-66-58-50-40-30-22-14-11-10-12-16-18(14)26-32-24(16)34-28-20(12)21-13(10)17-19-15(11)23(22)31-37-27(19)33-25(17)35-29(21)39-38(28)48-42(34)52-46(32)54(44(50)36(26)30)62(66)60(52)64-56(48)57-49(39)43(35)53-47(33)55-45(37)51(41(31)40)59(58)67(69)63(55)61(53)65(57)68(8,64)69/h1-4,8-9H,5H2

InChI Key

QZIQKSVFGICNNR-UHFFFAOYSA-N

SMILES

C1C2C3=CC=CC=C3C1C45C26C7=C8C9=C1C2=C3C%10=C%11C%12=C%13C%14=C%10C2=C2C%10=C%15C%16=C%17C(=C%14%10)C%13=C%10C%13=C%12C%12=C%11C%11=C3C9=C3C%11=C9C%12=C%11C%13=C%12C%10=C%17C%10=C%16C(=C4C4=C%10C%12=C%10C%11=C9C(=C37)C6=C%104)C3=C5C8=C1C2=C%153

Dipole moment of indene-C60 monoadduct (ICMA) was estimated to be 2.34 debye. Film formation of ICMA under optimum conditions was studied. As a potential candidate for field effect transistors (FETs), ICMA exhibits unipolar n-channel characteristics and high electron mobility.

ICMA (CAS 186682-36-0), chemically known as indene-C60 monoadduct, is a highly soluble, functionalized fullerene derivative engineered as an n-type electron acceptor for organic photovoltaics (OPVs) and printed electronics . By incorporating a single indene solubilizing group onto the C60 cage, ICMA overcomes the severe aggregation and poor solution processability of pristine C60, enabling seamless integration into roll-to-roll manufacturing workflows [1]. In procurement and material selection, ICMA is primarily evaluated against the industry-standard benchmark PCBM. It offers a slightly elevated Lowest Unoccupied Molecular Orbital (LUMO) energy level that enhances the open-circuit voltage (Voc) of photovoltaic devices, while maintaining the critical electron mobility and broad polymer miscibility required for high-yield device fabrication .

Substituting ICMA with generic fullerene alternatives like standard PCBM or the higher-LUMO Indene-C60 bisadduct (ICBA) frequently results in critical performance failures due to energetic mismatch[1]. While ICBA possesses a significantly higher LUMO level that maximizes Voc in older P3HT blends, it fails completely when paired with modern low-bandgap polymers (e.g., PCDTBT, PTB7). The energy offset between the low-bandgap polymer's LUMO and ICBA's elevated LUMO is too narrow to provide the thermodynamic driving force necessary for efficient exciton dissociation, plummeting device power conversion efficiency to below 1% [1]. Conversely, reverting to standard PCBM sacrifices the valuable Voc gains afforded by indene functionalization [2]. ICMA occupies a strict energetic 'sweet spot,' making it non-interchangeable for buyers requiring both enhanced Voc and preserved charge-separation driving force in advanced polymer blends.

Open-Circuit Voltage (Voc) Enhancement vs. PCBM Benchmark

The introduction of the electron-donating indene group in ICMA raises its LUMO energy level relative to standard PCBM, directly correlating to an increased open-circuit voltage (Voc) in bulk heterojunction devices [1]. In standardized P3HT:acceptor solar cells, ICMA demonstrates a Voc of 0.65 V, representing a quantifiable 12% improvement over the 0.58 V benchmark typically achieved with PCBM under identical AM 1.5G illumination conditions[1].

Evidence DimensionOpen-Circuit Voltage (Voc)
Target Compound Data0.65 V (ICMA)
Comparator Or Baseline0.58 V (PCBM)
Quantified Difference+0.07 V increase
ConditionsP3HT:fullerene bulk heterojunction solar cells under AM 1.5G, 100 mW/cm2 illumination

A higher Voc directly translates to greater overall power conversion efficiency (PCE), making ICMA a high-yield drop-in replacement for PCBM in compatible polymer systems.

Preserved Exciton Dissociation Driving Force vs. ICBA in Low-Bandgap Systems

Multi-adduct fullerenes like ICBA offer higher LUMO levels but suffer from severe energetic incompatibility with advanced low-bandgap polymers such as PCDTBT [1]. The LUMO offset between PCDTBT and ICBA is insufficient to drive charge separation, resulting in a catastrophic drop in Power Conversion Efficiency (PCE) to less than 1%[1]. In contrast, ICMA maintains a perfectly balanced LUMO level that preserves the necessary energetic driving force, allowing it to function efficiently as an electron acceptor with low-bandgap donors where ICBA fails [1].

Evidence DimensionPower Conversion Efficiency (PCE) with PCDTBT
Target Compound DataMaintains efficient charge separation driving force
Comparator Or Baseline< 1% PCE due to insufficient LUMO offset (ICBA)
Quantified DifferencePrevention of catastrophic efficiency loss (<1% for ICBA)
ConditionsBlended with low-bandgap polymer PCDTBT in BHJ solar cells

Buyers formulating next-generation OPVs with low-bandgap polymers must select ICMA over ICBA to prevent complete device failure due to insufficient exciton dissociation energy.

Solution-Processable Unipolar n-Channel Characteristics vs. Pristine C60

Beyond photovoltaics, the structural asymmetry of the indene monoadduct imparts a distinct permanent dipole moment to the C60 cage, estimated at 2.34 Debye . This molecular polarization, combined with the massive increase in organic solvent solubility compared to pristine C60, enables ICMA to function effectively as an n-type semiconductor in solution-processed organic field-effect transistors (OFETs). It demonstrates unipolar n-channel characteristics and high electron mobility that pure, non-polar C60 cannot achieve uniformly from solution-cast films.

Evidence DimensionMolecular Dipole Moment
Target Compound Data2.34 Debye (highly solution-processable)
Comparator Or Baseline0 Debye (Pristine C60, poor solution processability)
Quantified Difference+2.34 Debye (enabling distinct solid-state packing and uniform film formation)
ConditionsEstimated molecular property for thin-film OFET applications

The permanent dipole and high solubility make ICMA highly processable for printed electronics and OFETs, avoiding the severe aggregation issues of pristine C60.

Primary Electron Acceptor in Low-Bandgap Polymer Solar Cells

ICMA serves as a highly compatible fullerene acceptor for pairing with low-bandgap donor polymers (such as PCDTBT and PTB7) where bisadducts like ICBA fail due to insufficient LUMO offsets. Its balanced energy levels ensure efficient exciton dissociation while still providing a distinct Voc advantage over standard PCBM[1].

Solution-Processed n-Channel Organic Field-Effect Transistors (OFETs)

Leveraged as an n-type semiconductor in printed electronics. The 2.34 Debye dipole moment and high solubility in organic solvents allow for uniform film formation, yielding unipolar n-channel characteristics with high electron mobility that outperform pristine C60 in solution-processed manufacturing workflows .

Ternary Blend Organic Photovoltaics

Utilized as a secondary acceptor or cascade material in ternary organic solar cells. ICMA's intermediate energy levels between the donor polymer and a deeper fullerene (like PCBM) can facilitate efficient charge transfer cascades, reducing recombination losses and improving overall device fill factor and stability[1].

Dates

Last modified: 08-15-2023

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